molecular formula C153H230N40O49 B10838986 [Gly8,Glu22]GLP-1(7,37)-NH2

[Gly8,Glu22]GLP-1(7,37)-NH2

Cat. No. B10838986
M. Wt: 3413.7 g/mol
InChI Key: PDPPZBIGLPYQFY-KYYFCHEUSA-N
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Description

[Gly8,Glu22]GLP-1(7,37)-NH2 is a modified form of the glucagon-like peptide 1 (GLP-1), which is a hormone involved in the regulation of glucose metabolism. This compound has been engineered to enhance its stability and efficacy in therapeutic applications, particularly in the treatment of type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Gly8,Glu22]GLP-1(7,37)-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The specific modifications at positions 8 and 22 are introduced during the synthesis by incorporating glycine and glutamic acid residues, respectively .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .

Chemical Reactions Analysis

Types of Reactions

[Gly8,Glu22]GLP-1(7,37)-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and various analogs with modified amino acid sequences .

Scientific Research Applications

[Gly8,Glu22]GLP-1(7,37)-NH2 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in glucose metabolism and insulin secretion.

    Medicine: Explored as a therapeutic agent for type 2 diabetes mellitus due to its ability to enhance insulin secretion and lower blood glucose levels.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

[Gly8,Glu22]GLP-1(7,37)-NH2 exerts its effects by binding to the glucagon-like peptide 1 receptor (GLP1R), a G-protein coupled receptor. Upon binding, it activates a signaling cascade that leads to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in enhanced insulin secretion from pancreatic beta cells, reduced glucagon secretion, and slowed gastric emptying .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Gly8,Glu22]GLP-1(7,37)-NH2 is unique due to its specific modifications at positions 8 and 22, which enhance its stability and efficacy compared to other GLP-1 analogs. These modifications result in a longer half-life and improved therapeutic profile .

properties

Molecular Formula

C153H230N40O49

Molecular Weight

3413.7 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C153H230N40O49/c1-16-78(10)123(150(240)170-81(13)128(218)179-106(61-87-64-162-92-35-24-23-34-90(87)92)140(230)181-102(57-75(4)5)141(231)190-121(76(6)7)148(238)178-94(36-25-27-53-154)131(221)164-67-113(202)171-93(38-29-55-161-153(158)159)130(220)166-69-120(214)215)192-142(232)104(58-84-30-19-17-20-31-84)182-137(227)100(47-52-118(210)211)175-134(224)95(37-26-28-54-155)173-127(217)80(12)168-126(216)79(11)169-133(223)97(43-48-111(157)200)174-135(225)98(45-50-116(206)207)176-136(226)99(46-51-117(208)209)177-138(228)101(56-74(2)3)180-139(229)103(60-86-39-41-89(199)42-40-86)183-145(235)108(70-194)186-147(237)110(72-196)187-149(239)122(77(8)9)191-144(234)107(63-119(212)213)184-146(236)109(71-195)188-152(242)125(83(15)198)193-143(233)105(59-85-32-21-18-22-33-85)185-151(241)124(82(14)197)189-114(203)68-165-132(222)96(44-49-115(204)205)172-112(201)66-163-129(219)91(156)62-88-65-160-73-167-88/h17-24,30-35,39-42,64-65,73-83,91,93-110,121-125,162,194-199H,16,25-29,36-38,43-63,66-72,154-156H2,1-15H3,(H2,157,200)(H,160,167)(H,163,219)(H,164,221)(H,165,222)(H,166,220)(H,168,216)(H,169,223)(H,170,240)(H,171,202)(H,172,201)(H,173,217)(H,174,225)(H,175,224)(H,176,226)(H,177,228)(H,178,238)(H,179,218)(H,180,229)(H,181,230)(H,182,227)(H,183,235)(H,184,236)(H,185,241)(H,186,237)(H,187,239)(H,188,242)(H,189,203)(H,190,231)(H,191,234)(H,192,232)(H,193,233)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H4,158,159,161)/t78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,121-,122-,123-,124-,125-/m0/s1

InChI Key

PDPPZBIGLPYQFY-KYYFCHEUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N

Origin of Product

United States

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